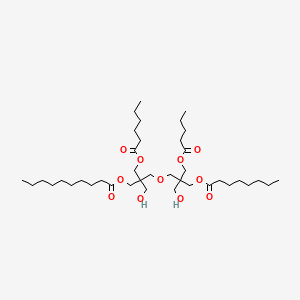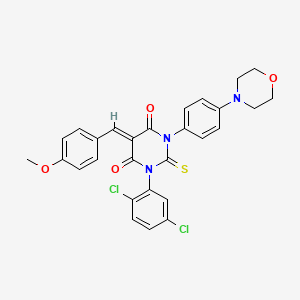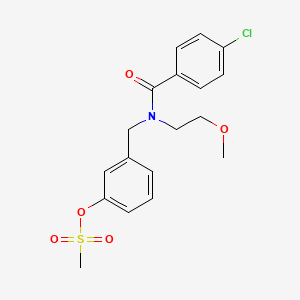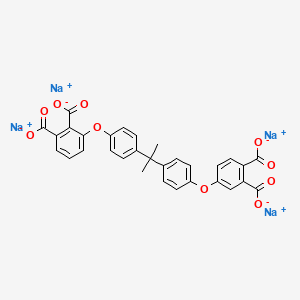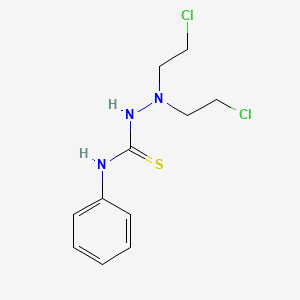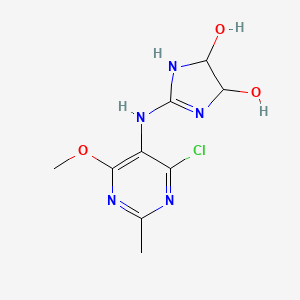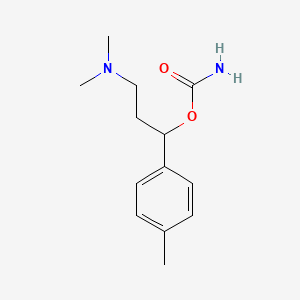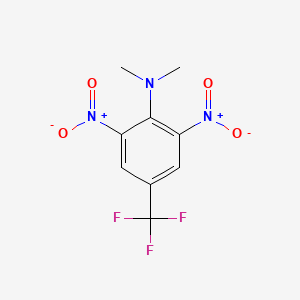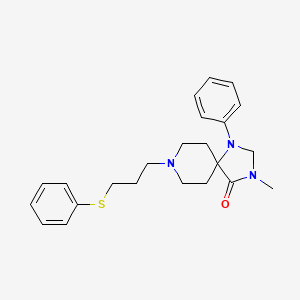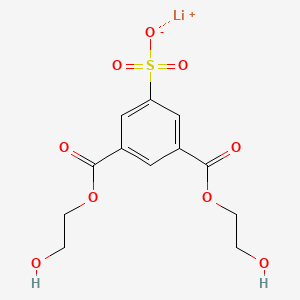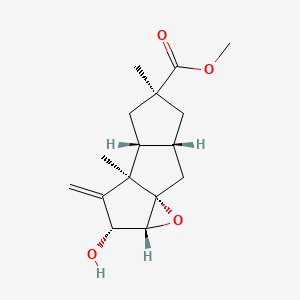
Hirsutic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hirsutic acid methyl ester is a naturally occurring compound found in certain fungi, particularly within the Basidiomycetes family It is a sesquiterpenoid, a class of terpenes that consist of three isoprene units and are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hirsutic acid methyl ester can be synthesized through the esterification of hirsutic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction involves heating hirsutic acid with methanol in the presence of the acid catalyst, resulting in the formation of this compound and water.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of esterification can be applied. Large-scale production would likely involve continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts and solvents would be optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Hirsutic acid methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to hirsutic acid and methanol in the presence of water and an acid or base catalyst.
Oxidation: It can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alcohols or amines in the presence of a catalyst.
Major Products:
Hydrolysis: Hirsutic acid and methanol.
Oxidation: Various oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Different ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.
Industry: It may be used in the synthesis of other bioactive compounds and as a precursor for pharmaceuticals.
Mécanisme D'action
Hirsutic acid methyl ester can be compared with other sesquiterpenoid esters, such as:
Methyl butanoate: Found in pineapple oil, known for its pleasant odor.
Isopentyl acetate: A constituent of banana oil, used in flavorings and perfumes.
Ethyl acetate: A commonly used solvent in the chemical industry.
Uniqueness: this compound is unique due to its specific biological activities, particularly its cytotoxic and antimicrobial properties. Unlike other esters primarily used for their fragrance or solvent properties, this compound holds promise for therapeutic applications.
Comparaison Avec Des Composés Similaires
- Methyl butanoate
- Isopentyl acetate
- Ethyl acetate
Propriétés
Numéro CAS |
3650-16-6 |
|---|---|
Formule moléculaire |
C16H22O4 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
methyl (1S,3R,5S,7R,8R,10R,11R)-10-hydroxy-5,8-dimethyl-9-methylidene-12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-5-carboxylate |
InChI |
InChI=1S/C16H22O4/c1-8-11(17)12-16(20-12)6-9-5-14(2,13(18)19-4)7-10(9)15(8,16)3/h9-12,17H,1,5-7H2,2-4H3/t9-,10-,11-,12-,14+,15+,16-/m1/s1 |
Clé InChI |
LUHQGEITPSERET-FNATZYGXSA-N |
SMILES isomérique |
C[C@@]1(C[C@@H]2C[C@]34[C@H](O3)[C@@H](C(=C)[C@]4([C@@H]2C1)C)O)C(=O)OC |
SMILES canonique |
CC1(CC2CC34C(O3)C(C(=C)C4(C2C1)C)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


